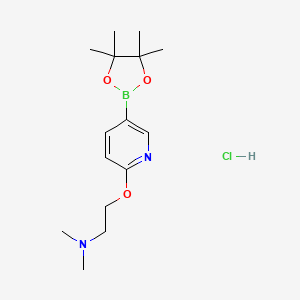![molecular formula C9H9ClN2 B6315052 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] CAS No. 1860866-12-1](/img/structure/B6315052.png)
6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] (6-CSPCP) is an organochlorine compound that has a wide range of applications in scientific research. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds, and has been studied extensively for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] has been studied extensively in scientific research. It has been used as a building block in the synthesis of pharmaceuticals, such as the anti-inflammatory drug indomethacin. It has also been used to synthesize other organic compounds, such as the antifungal agent clotrimazole. In addition, 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] has been used as a model compound for studying the mechanism of action of various drugs and for understanding the biochemical and physiological effects of organochlorine compounds.
Mecanismo De Acción
The mechanism of action of 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] is not yet fully understood. It is thought to act by inhibiting the activity of enzymes that are involved in the metabolism of other compounds, such as drugs or hormones. It is also believed to interact with cell membrane receptors, which can lead to changes in the cell’s physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] are not yet fully understood. However, it has been shown to have anti-inflammatory and anti-fungal properties in laboratory studies. It has also been shown to inhibit the activity of enzymes involved in the metabolism of other compounds, such as drugs or hormones. In addition, it has been shown to interact with cell membrane receptors, which can lead to changes in the cell’s physiology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] for laboratory experiments is its availability. It is relatively easy to synthesize and is commercially available in a variety of forms. In addition, it is relatively stable, making it suitable for a variety of experiments.
The main limitation of 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] for laboratory experiments is its lack of specificity. It is not very selective in its interactions with other molecules, which can make it difficult to study the biochemical and physiological effects of a specific compound.
Direcciones Futuras
The future directions for research on 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] include further investigation of its biochemical and physiological effects, its mechanism of action, and its potential applications in drug discovery and development. In addition, further research is needed to determine the mechanisms by which 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] interacts with cell membrane receptors and to explore its potential as a therapeutic agent. Finally, further research is needed to develop methods for synthesizing 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] more efficiently and cost-effectively.
Métodos De Síntesis
The synthesis of 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] involves the reaction of a chlorinated alkyne, such as 3-chloro-1-butyne, with an organometallic reagent such as lithium diisopropylamide (LDA). In the presence of an inert atmosphere, the reaction proceeds through a cyclopropanation mechanism to form 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane]. This reaction is typically performed in a dry solvent, such as dichloromethane, and can be catalyzed by a variety of Lewis acids, such as aluminum chloride or boron trifluoride.
Propiedades
IUPAC Name |
6-chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c10-8-3-7-6(4-11-8)9(1-2-9)5-12-7/h3-4,12H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRZSUULEWZLSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=CC(=NC=C23)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Boc-2,6-Diaza-spiro[3.5]nonane hydrochloride](/img/structure/B6315013.png)

![1-(((4-(2-Methoxyphenyl)piperazinyl)sulfonyl)methyl)7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6315049.png)
![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315053.png)


![2-Chloro-4-phenylbenzo[h]quinazoline](/img/structure/B6315068.png)
